6-Hydroxyondansetron
Overview
Description
Synthesis Analysis
- A protected form of a similar compound, 6a, was synthesized through a five-step process with diastereoselectivity, involving α-silyloxyallylation, iodocyclisation, and hydrogenolysis steps (Lombardo, Spada, & Trombini, 1998).
- Another approach detailed the three-step synthesis of 6-hydroxyharman, starting from benzene and pyridine blocks, using Directed Ortho Metalation and Heteroring Cross-Coupling (Rocca, Marsais, Godard, & Quéguiner*, 1994).
Molecular Structure Analysis
- The molecular structure of similar compounds involves complex arrangements. For instance, the synthesis of enantiomerically pure 1,2-Oxazine derivatives from lithiated methoxyallene to nitrones highlights the intricacies of molecular structures in chemical synthesis (Schade & Reissig, 1999).
Chemical Reactions and Properties
- The compound 6-Hydroxymellein synthase demonstrates how multifunctional polyketide enzymes work, indicating the complexity of chemical reactions and properties in such molecules (Kurosaki, Mitsuma, & Arisawa, 2002).
Physical Properties Analysis
- The synthesis of 6-Hydroxyceramide, a compound with a 6-hydroxysphingosine base, illustrates the physical property analysis through X-Ray powder diffraction (Kováčik, Opálka, Šilarová, Roh, & Vávrová, 2016).
Chemical Properties Analysis
- The antiradical activity of 6-Hydroxygenistein, synthesized from biochanin A, highlights the chemical properties such as antiradical activity and could be extrapolated to understand the properties of 6-Hydroxyondansetron (Shao, Zhao, Ma, Jia, & Jing, 2020).
Scientific Research Applications
Neurological Research Applications :
- Intracerebral injections of 6-hydroxy-dopamine, which is chemically related to 6-Hydroxyondansetron, can cause degeneration of central dopamine and noradrenaline neurons. This property has potential uses for anatomical and functional studies on central monoamine neurons (Ungerstedt, 1968).
- The substance has been used in creating unilateral lesions in mesencephalic dopamine neurons, contributing to neuroscientific knowledge and modeling aspects of Parkinson's disease. This approach has both advantages and drawbacks for future research (Schwarting & Huston, 1996).
- Injections in rats cause degeneration of the nigrostriatal dopamine system, mimicking Parkinson's disease, and are used to test potential therapeutic drugs and study the extrapyramidal system (Mendez & Finn, 1975).
Pharmacological and Therapeutic Applications :
- Bcl-2 expression in herpes simplex virus vectors can potentially prevent 6-hydroxydopamine-induced degeneration of dopaminergic neurons in the substantia nigra, suggesting potential therapeutic potential for Parkinson's disease (Yamada et al., 1999).
- The assay successfully quantifies ondansetron and its main metabolite 8-hydroxyondansetron in human plasma, demonstrating interindividual variability and potential for stereoselective disposition or metabolism, which is crucial for understanding and optimizing drug efficacy (Musshoff et al., 2010).
- A hydroxyurea-resistant human KB cell line with supersensitivity to 6-thioguanine could enable lower dose cancer chemotherapy with reduced toxicity in HU-refractory cancer patients, showcasing its potential in personalized medicine strategies (Yen et al., 1994).
Biochemical and Molecular Insights :
- 6-hydroxydopamine neurotoxicity is initiated by extracellular auto-oxidation and caspase 3-dependent activation of protein kinase C, with caspase 3-dependent cleavage of PKC being a key mediator of cell death. Understanding these pathways can help in developing interventions for neurodegenerative diseases (Hanrott et al., 2006).
- Pramipexole reduces hydroxyl radical levels induced by 6-hydroxydopamine in vivo, potentially benefiting Parkinson's disease patients by alleviating oxidative stress (Ferger et al., 2000).
Mechanism of Action
Target of Action
6-Hydroxy Ondansetron, a metabolite of Ondansetron, is likely to share similar targets with its parent compound. Ondansetron is a selective antagonist of the serotonin receptor subtype, 5-HT3 . The 5-HT3 receptors are found in terminals of the vagus nerve and in certain areas of the brain .
Mode of Action
As a selective 5-HT3 receptor antagonist, 6-Hydroxy Ondansetron is expected to block serotonin, both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone . This interaction with its targets prevents the initiation of the vomiting reflex, thereby controlling nausea and vomiting.
Biochemical Pathways
Ondansetron is metabolized mainly in the liver into several metabolites, including 8-hydroxy-ondansetron (40%), 7-hydroxy-ondansetron (<20%), and 6-hydroxy-ondansetron (<5%) via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism .
Pharmacokinetics
The pharmacokinetics of 6-Hydroxy Ondansetron is expected to be similar to that of Ondansetron. Ondansetron is extensively metabolized in the liver, and it might accumulate in patients with hepatic impairment, leading to unwanted adverse events . The exposure of Ondansetron in the population of Child–Pugh class C has doubled in comparison to Child–Pugh class A .
Result of Action
The molecular and cellular effects of 6-Hydroxy Ondansetron’s action are likely to be similar to those of Ondansetron. By blocking the 5-HT3 receptors, 6-Hydroxy Ondansetron prevents the initiation of the vomiting reflex, thereby controlling nausea and vomiting .
Action Environment
The action, efficacy, and stability of 6-Hydroxy Ondansetron are likely influenced by various environmental factors. For instance, liver function significantly impacts the metabolism and clearance of Ondansetron, and thus, the action of 6-Hydroxy Ondansetron . Therefore, in patients with liver cirrhosis, the dose of Ondansetron needs to be adjusted to ensure comparable exposure to a healthy population .
Biochemical Analysis
Biochemical Properties
6-Hydroxy Ondansetron is metabolized mainly in the liver into 8-hydroxy-ondansetron (40%), 7-hydroxy-ondansetron (<20%), and 6-hydroxy-ondansetron (<5%) via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism .
Cellular Effects
Its parent compound, Ondansetron, has been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that Ondansetron works by blocking the action of serotonin, a natural substance in the brain that may cause nausea and vomiting
Temporal Effects in Laboratory Settings
Studies on Ondansetron have shown that it has a plasma half-life between 3-6 hours
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 6-Hydroxy Ondansetron in animal models. Studies on Ondansetron have shown that it is effective in preventing nausea and vomiting in dogs with vestibular syndrome
Metabolic Pathways
6-Hydroxy Ondansetron is a metabolite of Ondansetron, which is metabolized mainly in the liver into 8-hydroxy-ondansetron (40%), 7-hydroxy-ondansetron (<20%), and 6-hydroxy-ondansetron (<5%) via cytochrome P450 enzymes through CYP3A4 and CYP1A2, whereas CYP2D6 plays less of a role in metabolism .
Transport and Distribution
It is known that Ondansetron is rapidly absorbed into the plasma following administration
Subcellular Localization
It is known that Ondansetron is a first-generation serotonin (5-hydroxytryptamine or 5-HT) receptor antagonist This suggests that 6-Hydroxy Ondansetron may also interact with serotonin receptors, which are located in various subcellular compartments
properties
IUPAC Name |
6-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-7-8-21(11)10-12-3-5-16-17(18(12)23)14-9-13(22)4-6-15(14)20(16)2/h4,6-9,12,22H,3,5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMFEGYKXLPLFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603018 | |
Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110708-17-3 | |
Record name | 1,2,3,9-Tetrahydro-6-hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110708-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyondansetron | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110708173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80603018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXYONDANSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C5DG1282Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.